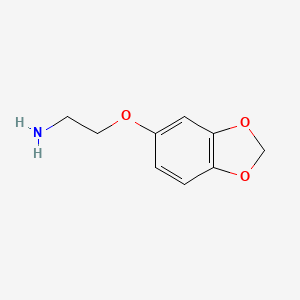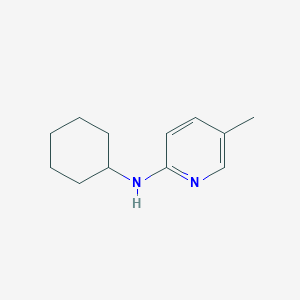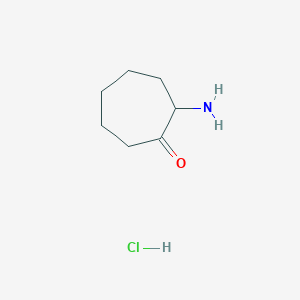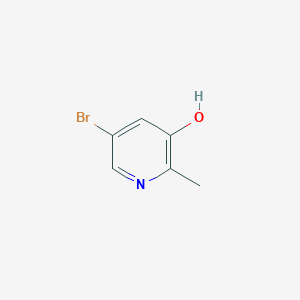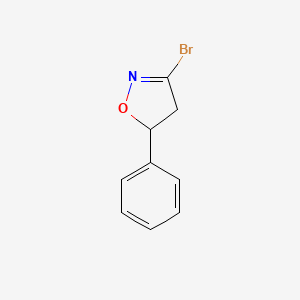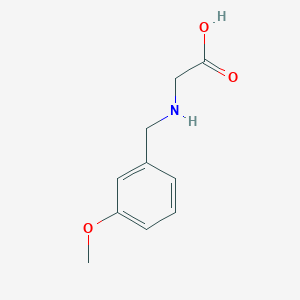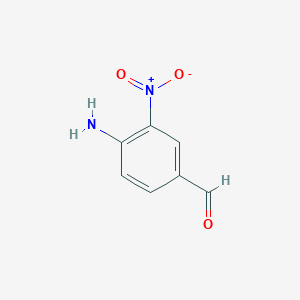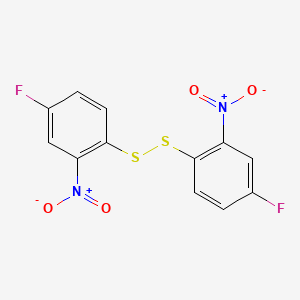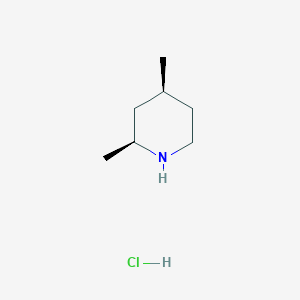
2-Bromo-4-t-butyl-1-fluorobenzene
Descripción general
Descripción
2-Bromo-4-t-butyl-1-fluorobenzene is a chemical compound with the molecular formula C10H12BrF . It is a liquid at room temperature . The compound is used for research purposes and is not intended for human or veterinary use.
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-t-butyl-1-fluorobenzene consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a tert-butyl group . The InChI code for the compound is 1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 .
Physical And Chemical Properties Analysis
2-Bromo-4-t-butyl-1-fluorobenzene is a liquid at room temperature . It has a molecular weight of 231.1 g/mol .
Aplicaciones Científicas De Investigación
- Summary of Application : This compound can be used as a building block in the synthesis of other chemicals .
- Methods of Application : It can be used in various chemical reactions to synthesize more complex molecules .
- Results or Outcomes : The outcomes would depend on the specific synthesis process and the target molecule .
- Summary of Application : This compound could potentially be used in studies related to aerosols .
- Methods of Application : It could be used in experiments involving aerosols, fumes from pouring operations, intermittent container filling, low speed conveyer transfers, welding, spray drift, plating acid fumes, pickling .
- Results or Outcomes : The outcomes would depend on the specific study and the experimental design .
Chemical Building Block
Aerosol Studies
Safety And Hazards
2-Bromo-4-t-butyl-1-fluorobenzene is a chemical that should be handled with care. It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this chemical .
Relevant Papers
The relevant papers for 2-Bromo-4-t-butyl-1-fluorobenzene were not found in the available resources .
Propiedades
IUPAC Name |
2-bromo-4-tert-butyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCKDGLOIVDKBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499491 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-t-butyl-1-fluorobenzene | |
CAS RN |
34252-94-3 | |
| Record name | 2-Bromo-4-tert-butyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,6-Dimethylbicyclo[3.1.1]heptan-2-amine](/img/structure/B1281768.png)
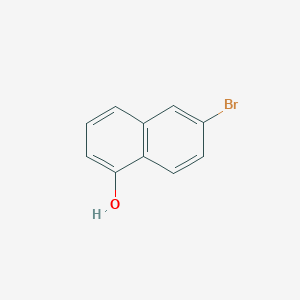
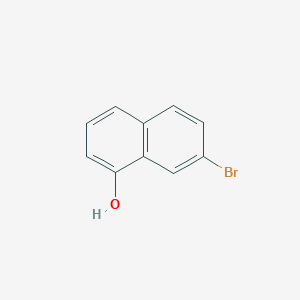
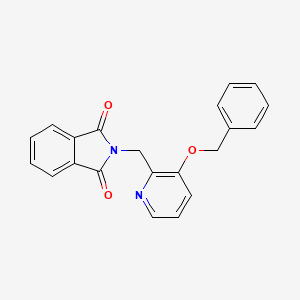
![3-Bromothieno[3,2-b]pyridine](/img/structure/B1281774.png)
